An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in the field of medicinal chemistry. Its unique stereoelectronic properties, including a high degree of s-character in its C-H bonds and a bent bond character resembling that of a double bond, impart valuable characteristics to drug candidates.[1][2] The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and provide a scaffold for novel molecular architectures.[1][3] 1-(4-Bromophenyl)cyclopropanecarbonyl chloride emerges as a key building block in this context, offering a reactive handle for the introduction of the 4-bromophenylcyclopropyl moiety into a diverse range of molecular frameworks. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications in the synthesis of pharmacologically active compounds.
Chemical Properties and Characterization
1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a reactive acyl chloride that serves as a crucial intermediate in organic synthesis. A thorough understanding of its chemical and physical properties is essential for its effective utilization and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrClO | [4][5] |
| Molecular Weight | 259.53 g/mol | [4][6] |
| CAS Number | 1239150-67-4 | [5] |
| Appearance | Assumed to be a solid or high-boiling liquid | General knowledge of similar compounds |
| Purity | Typically >95% | [6] |
Structural Elucidation
The chemical structure of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is characterized by a central cyclopropane ring substituted with a 4-bromophenyl group and a carbonyl chloride group at the same carbon atom.
Figure 1. Chemical structure of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.
Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl Chloride
The synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride is typically achieved through the reaction of its corresponding carboxylic acid, 1-(4-bromophenyl)cyclopropanecarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (SO₂ and HCl) as gases.
Experimental Protocol
Starting Material: 1-(4-Bromophenyl)cyclopropanecarboxylic acid (CAS: 345965-52-8)[7]
Reagent: Thionyl chloride (SOCl₂)
Solvent: Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-(4-bromophenyl)cyclopropanecarboxylic acid.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon to ensure anhydrous conditions.
-
Solvent Addition: Add anhydrous dichloromethane or toluene to the flask to dissolve or suspend the carboxylic acid.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the reaction mixture at room temperature with stirring. The addition should be performed in a well-ventilated fume hood.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
-
Purification: The crude 1-(4-bromophenyl)cyclopropanecarbonyl chloride can be purified by vacuum distillation to yield the final product.
Causality of Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would hydrolyze the product back to the carboxylic acid. Therefore, maintaining a dry, inert atmosphere is critical for high yields.
-
Excess Thionyl Chloride: Using an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid to the acyl chloride.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring a timely completion of the conversion.
-
Vacuum Removal of Excess Reagent: The volatile nature of thionyl chloride and the solvent allows for their easy removal under vacuum, simplifying the purification process.
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromophenyl group, typically in the range of δ 7.0-7.6 ppm, exhibiting a characteristic AA'BB' splitting pattern. The diastereotopic protons of the cyclopropane ring will appear as multiplets in the upfield region, generally between δ 1.0-2.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display a signal for the carbonyl carbon around δ 170-175 ppm. The carbons of the phenyl ring will resonate in the δ 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the cyclopropane ring will appear at higher field, typically between δ 15-35 ppm.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically found in the range of 1780-1815 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the chlorine atom and the carbonyl group.
Applications in Drug Development and Research
1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a valuable intermediate for the synthesis of a wide array of compounds with potential therapeutic applications. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse substituents.
Role as a Key Building Block
The primary utility of this compound lies in its ability to acylate nucleophiles, such as amines, alcohols, and phenols, to form the corresponding amides and esters. These reactions are fundamental in the construction of more complex molecules.
Figure 2. Synthetic workflow illustrating the use of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.
Examples in Medicinal Chemistry
Derivatives of 1-(4-bromophenyl)cyclopropane have been investigated for a variety of biological activities. For instance, bromophenol derivatives containing a cyclopropyl moiety have shown inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes relevant to various diseases.[8] The cyclopropyl group in these molecules often contributes to their binding affinity and selectivity. Furthermore, the broader class of cyclopropane-containing compounds has been explored for applications as antibacterial, antifungal, antiviral, and antitumor agents.[1]
Safety and Handling
As an acyl chloride, 1-(4-bromophenyl)cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9][10][11]
-
Handling: Avoid contact with skin, eyes, and mucous membranes. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[9][12] Do not breathe vapors.
-
Storage: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.[9][12] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen or argon).
-
Spill and Disposal: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of the chemical waste in accordance with local, state, and federal regulations.[11]
Conclusion
1-(4-Bromophenyl)cyclopropanecarbonyl chloride is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its unique structural features, combining the desirable properties of the cyclopropane ring with the reactivity of an acyl chloride and the potential for further functionalization through its bromo-substituent, make it an attractive starting material for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in the creation of novel therapeutic agents. As research into the biological activities of cyclopropane-containing compounds continues to expand, the importance of intermediates like 1-(4-bromophenyl)cyclopropanecarbonyl chloride is set to grow.
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MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024-08-30). ([Link])
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (2026-01-17). ([Link])
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